molecular formula C9H18N2O B3378277 (1R,2R)-2-(piperazin-1-yl)cyclopentan-1-ol CAS No. 1404531-32-3

(1R,2R)-2-(piperazin-1-yl)cyclopentan-1-ol

Cat. No.: B3378277
CAS No.: 1404531-32-3
M. Wt: 170.25
InChI Key: YFZKFNUJXUUPNL-RKDXNWHRSA-N
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Description

(1R,2R)-2-(piperazin-1-yl)cyclopentan-1-ol: is a chiral compound featuring a cyclopentane ring substituted with a piperazine moiety and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclopentane Derivative Synthesis

      Starting Material: Cyclopentanone.

      Reaction: Reduction of cyclopentanone to cyclopentanol using a reducing agent such as sodium borohydride (NaBH4).

      Conditions: Typically performed in an alcohol solvent like methanol at room temperature.

  • Piperazine Substitution

      Starting Material: Cyclopentanol.

      Reaction: Nucleophilic substitution with piperazine.

      Conditions: Conducted in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for (1R,2R)-2-(piperazin-1-yl)cyclopentan-1-ol would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance scalability and control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Products: Oxidation of the hydroxyl group to a ketone or carboxylic acid.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4).

      Products: Reduction of any ketone or aldehyde functionalities to alcohols.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride (SOCl2) for converting hydroxyl groups to halides.

      Products: Halogenated derivatives which can undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution under acidic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: SOCl2 in the presence of a base like pyridine.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Chiral Ligand: Employed in asymmetric synthesis as a chiral ligand.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural features.

Medicine

    Pharmaceuticals: Explored as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

Industry

    Material Science: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which (1R,2R)-2-(piperazin-1-yl)cyclopentan-1-ol exerts its effects depends on its application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The piperazine moiety is known for its ability to interact with neurotransmitter receptors, potentially influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-(piperazin-1-yl)cyclopentan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    Cyclopentanol Derivatives: Compounds with similar cyclopentane structures but different substituents.

    Piperazine Derivatives: Compounds featuring the piperazine ring but with different substituents on the cyclopentane ring.

Uniqueness

    Chirality: The (1R,2R) configuration provides specific stereochemical properties that can influence its biological activity and interactions.

    Functional Groups: The combination of a hydroxyl group and a piperazine moiety offers unique reactivity and potential for diverse chemical transformations.

This detailed overview provides a comprehensive understanding of (1R,2R)-2-(piperazin-1-yl)cyclopentan-1-ol, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c12-9-3-1-2-8(9)11-6-4-10-5-7-11/h8-10,12H,1-7H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZKFNUJXUUPNL-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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